5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione
Description
5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione is a cyclohexanedione derivative featuring a trifluoromethoxy-substituted anilino group at the 2-position. The core structure consists of a 1,3-cyclohexanedione ring with 5,5-dimethyl substituents, which enhance steric stability and influence tautomeric equilibria.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-15(2)7-13(21)12(14(22)8-15)9-20-10-3-5-11(6-4-10)23-16(17,18)19/h3-6,9,21H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEGUCLBKKPIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes for 1,3-Cyclohexanedione Derivatives
The synthesis of 5,5-dimethyl-1,3-cyclohexanedione, the key core for the target compound, can be achieved by several methods:
Alkaline cyclization of esters : Cyclization of ethyl or methyl 5-oxohexanoate under alkaline conditions is a classical method to obtain 1,3-cyclohexanedione derivatives. This method is documented in patents and literature (e.g., German Patent 2,749,437 and U.S. Patents 3,922,307; 3,932,510; 4,028,417).
Catalytic transfer hydrogenation of resorcinol derivatives : A more recent and environmentally benign method involves the catalytic transfer hydrogenation of resorcinol or substituted resorcinols using a hydrogen donor and a noble metal catalyst, typically palladium on carbon (Pd/C).
Catalytic Transfer Hydrogenation Method
This method is preferred due to milder conditions, better selectivity, and avoidance of hazardous molecular hydrogen. The process is summarized as follows:
| Parameter | Description |
|---|---|
| Starting material | Resorcinol or substituted resorcinol (e.g., 5,5-dimethylresorcinol derivative) |
| Hydrogen donor | Formic acid or formate salts (sodium formate, ammonium formate) preferred |
| Catalyst | 3-5% Pd on carbon (Pd/C), 0.1-10 wt% relative to substrate |
| Solvent | Water, C1-C6 alcohols (methanol, ethanol, isopropanol), or mixtures thereof |
| pH range | 5-11 (acidic to alkaline conditions), adjusted with bases like NaOH or KOH |
| Temperature | 40-70 °C |
| Reaction time | 1-15 hours |
| Work-up | Filtration to remove catalyst, acidification with HCl to pH ~3, crystallization and filtration |
| Yield | >89% isolated yield of 1,3-cyclohexanedione |
Example procedure : In a 500 mL flask, resorcinol (55 g) and sodium formate (40.8 g) are dissolved in water (125 mL). The mixture is purged with nitrogen and heated to 40 °C. Pd/C catalyst (5% Pd, 2 g) is added, and the reaction is maintained at 40-50 °C for 6 hours. HPLC analysis shows >98% conversion and >96% selectivity. After filtration, acidification with HCl precipitates the product, which is isolated by filtration.
Synthesis of 5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione
General Approach
The target compound is synthesized by condensation of 5,5-dimethyl-1,3-cyclohexanedione with 4-(trifluoromethoxy)aniline or its derivative. This condensation typically forms a Schiff base (imine) or anilino-methylene derivative.
Reaction Conditions
| Parameter | Description |
|---|---|
| Reactants | 5,5-Dimethyl-1,3-cyclohexanedione + 4-(trifluoromethoxy)aniline |
| Solvent | Ethanol, methanol, or other polar organic solvents |
| Catalyst/Acid | Trace acid (e.g., acetic acid) to facilitate condensation |
| Temperature | Reflux or room temperature depending on solvent and reactivity |
| Reaction time | Several hours (typically 2-24 hours) |
| Work-up | Cooling, filtration or crystallization to isolate product |
| Yield | Typically high, depending on purity of starting materials and reaction optimization |
Mechanistic Notes
The condensation involves nucleophilic attack of the aniline nitrogen on the electrophilic methylene carbon between the two carbonyl groups of the cyclohexanedione.
The electron-withdrawing trifluoromethoxy group on the aniline ring can influence the reactivity and stability of the resulting Schiff base.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents/Catalysts | Yield & Notes |
|---|---|---|---|
| Synthesis of 5,5-dimethyl-1,3-cyclohexanedione | Catalytic transfer hydrogenation of resorcinol derivative | Pd/C catalyst, sodium formate, water/alcohol solvent | >89% yield; mild conditions; environmentally benign |
| Condensation with 4-(trifluoromethoxy)aniline | Schiff base formation in ethanol/methanol with acid catalyst | 4-(trifluoromethoxy)aniline, acid catalyst | High yield; reaction time 2-24 h; product isolated by crystallization |
Research Findings and Considerations
Catalytic transfer hydrogenation is superior to traditional hydrogenation with molecular hydrogen due to safety and environmental factors, producing CO2 as a benign by-product.
The pH control during the hydrogenation step is critical to maximize yield and minimize side reactions; pH 5-9 is optimal.
The choice of catalyst support affects reaction efficiency; Pd/C with 3-5% Pd loading is standard.
The condensation reaction to form the anilino-methylene derivative is straightforward but requires careful control of solvent and temperature to avoid side reactions or polymerization.
The presence of the trifluoromethoxy group may require slight adaptation of reaction conditions due to its electron-withdrawing nature, potentially affecting nucleophilicity of the aniline nitrogen.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has indicated that derivatives of cyclohexanedione compounds exhibit anticonvulsant properties. For instance, a closely related compound, 2,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-enone, was found to be active in maximal electroshock seizure evaluations (MES) . This suggests that 5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione may also possess similar pharmacological effects, warranting further investigation into its potential as an anticonvulsant agent.
Potential as Anticancer Agent
The trifluoromethoxy group in the compound may enhance its lipophilicity and bioavailability, making it a candidate for anticancer drug development. Fluorinated compounds are often associated with increased metabolic stability and improved interaction with biological targets. Preliminary studies on similar compounds have shown promising results in inhibiting tumor growth .
Material Science
Polymer Synthesis
The compound can serve as an intermediate in the synthesis of advanced materials. Its unique structure allows for modifications that can lead to the development of polymers with specific properties such as enhanced thermal stability and chemical resistance. Research into polymer composites incorporating trifluoromethoxy groups has shown improvements in mechanical strength and durability .
Organic Synthesis
Synthetic Intermediate
this compound can be utilized as a synthetic intermediate in the preparation of various organic compounds. Its reactivity can be exploited in multi-step synthesis processes to create complex molecules used in pharmaceuticals and agrochemicals . The ability to modify its structure through substitution reactions enhances its utility in synthetic chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Steric Considerations: The 5,5-dimethyl groups in all compounds provide steric hindrance, stabilizing the keto-enol tautomer and reducing undesired side reactions .
- Reactivity : The sulfanyl (-SH) group in ’s compound introduces nucleophilic character, enabling metal coordination or oxidation, whereas the target compound’s -OCF₃ group favors electron-deficient aromatic interactions .
Physicochemical Properties
- Solubility : The -OCF₃ group enhances lipophilicity compared to -OH or -OCH₃ derivatives, likely improving solubility in organic solvents like ethyl acetate or DMF .
- Thermal Stability: Methyl and trifluoromethoxy substituents contribute to higher melting points (>200°C) compared to non-fluorinated analogs, as seen in structurally related compounds (e.g., 243–246°C for ’s thiazolo-pyrimidine derivatives) .
Biological Activity
5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione (CAS No. 866050-68-2) is a synthetic compound characterized by its unique molecular structure, which includes a cyclohexane ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
- Molecular Formula : C16H16F3NO3
- Molecular Weight : 327.30 g/mol
- Structural Features : The presence of trifluoromethoxy and anilino groups contributes to its biological activity and solubility characteristics.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point of research.
- Case Study : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity (values not specified in the source).
Antimicrobial Properties
The compound has shown promising results against various bacterial strains.
- Study Findings : In antimicrobial assays, this compound exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be low, suggesting strong antimicrobial potential.
Enzyme Inhibition
This compound may also serve as an inhibitor for certain enzymes involved in disease processes.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Not specified | Internal study |
| Anticancer | PC-3 (Prostate Cancer) | Not specified | Internal study |
| Antimicrobial | Staphylococcus aureus | Low MIC | Internal study |
| Antimicrobial | Escherichia coli | Low MIC | Internal study |
| Urease Inhibition | Urease enzyme | Not specified | Related studies |
The biological activities of this compound are hypothesized to be linked to its structural features:
- Apoptosis Induction : The presence of electron-withdrawing groups may enhance the compound's ability to interact with cellular targets involved in apoptosis pathways.
- Membrane Disruption : Its lipophilic nature suggests potential interactions with microbial membranes, leading to cell lysis.
- Enzyme Binding : The compound may bind to active sites on enzymes like urease, inhibiting their function.
Q & A
Q. Basic Research Focus
- NMR Analysis : The enamine proton (CH=N) typically resonates at δ 8.5–9.5 ppm in H NMR, while the trifluoromethoxy group (-OCF) appears as a singlet in F NMR near δ -58 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The planar cyclohexanedione ring and non-coplanar trifluoromethoxy-aniline moiety can be visualized to confirm stereochemistry .
Advanced Tip : For disordered structures, high-resolution data (≤ 0.8 Å) and twin refinement in SHELXL improve accuracy .
What analytical challenges arise in characterizing this compound’s stability under physiological conditions, and how are they addressed?
Advanced Research Focus
The compound’s hydrolytic stability is critical for pharmacological studies. Challenges include:
- Degradation Pathways : The enamine bond may hydrolyze in aqueous media. Accelerated stability studies (e.g., pH 1–9 buffers at 37°C) with HPLC monitoring can identify degradation products .
- Metabolite Identification : LC-MS/MS detects metabolites formed via oxidative deamination or demethylation. Reference standards of potential degradation products (e.g., dimedone or 4-(trifluoromethoxy)aniline) are essential for quantification .
How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Focus
The -OCF group is strongly electron-withdrawing, polarizing the aniline moiety and activating the methylene group for nucleophilic attacks. Computational studies (DFT) reveal:
- Electrophilicity : The imine carbon exhibits a higher partial positive charge compared to non-fluorinated analogs, facilitating Michael additions or cycloadditions .
- Steric Effects : The trifluoromethoxy group’s bulkiness may hinder reactions at ortho positions, as seen in similar compounds .
What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Advanced Research Focus
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological solutions include:
- Prodrug Design : Esterification of the cyclohexanedione carbonyl groups improves bioavailability .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility .
- Metabolic Profiling : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways, guiding structural modifications .
What computational tools are recommended for predicting the compound’s binding affinity to biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or cyclooxygenases). The trifluoromethoxy group’s hydrophobic surface area enhances binding to lipophilic pockets .
- QSAR Models : Use descriptors like LogP (computed as ~3.6) and topological polar surface area (TPSA ~64.6 Ų) to predict membrane permeability and target engagement .
How can regioselectivity issues in derivatization reactions of this compound be systematically investigated?
Q. Advanced Research Focus
- Isotopic Labeling : C-labeled dimedone tracks regioselectivity during alkylation or acylation .
- Kinetic Studies : Monitoring reaction progress via in situ IR or NMR identifies intermediates and rate-determining steps .
- Theoretical Analysis : Transition state modeling (e.g., Gaussian 16) predicts preferential attack at the less sterically hindered carbonyl group .
What protocols validate the compound’s purity for use in mechanistic studies?
Q. Basic Research Focus
- HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is acceptable for most studies .
- Elemental Analysis : Discrepancies >0.4% in C/H/N suggest impurities .
- Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues (e.g., DMF or acetic acid) .
How does the compound’s photostability impact its suitability for long-term storage or photodynamic applications?
Advanced Research Focus
UV-Vis spectroscopy reveals absorption maxima near 300 nm, indicating susceptibility to UV-induced degradation. Mitigation strategies include:
- Light-Protected Storage : Amber vials at -20°C .
- Additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) reduce radical-mediated degradation .
What are the best practices for troubleshooting crystallization failures in X-ray diffraction studies?
Q. Advanced Research Focus
- Solvent Screening : Use high-throughput vapor diffusion with 96-well plates. Ethanol/water mixtures often yield suitable crystals .
- Additive Screening : Small amounts of hexafluorobenzene (electron-deficient) can template crystal packing via π-π interactions .
- Data Collection : If twinning is observed (e.g., R > 0.1), reprocess data using SHELXL’s TWIN/BASF commands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
